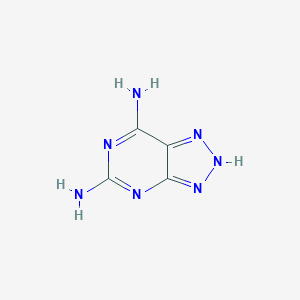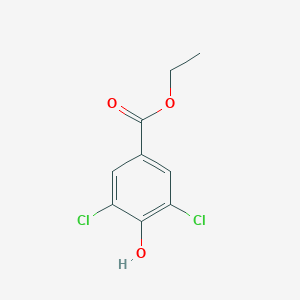
2-(2-甲氧基苯基)苯甲酸
描述
2-(2-Methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
2-(2-Methoxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
- The primary target of 2-(2-Methoxyphenyl)benzoic acid is not well-documented in the literature. However, it is known to have fungistatic properties and is widely used as a food preservative .
- As a related compound, sodium benzoate (the sodium salt form) is used to treat urea cycle disorders. It binds to amino acids, leading to their excretion and a decrease in ammonia levels .
- Reduction of the attached atoms (benzylic position) can convert electron-withdrawing functions into electron-donating amino and alkyl groups .
Target of Action
Mode of Action
Pharmacokinetics
生化分析
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of 2-(2-Methoxyphenyl)benzoic acid with enzymes, proteins, and other biomolecules.
Cellular Effects
Benzoic acid has been shown to have effects on various types of cells and cellular processes . For instance, it has been found to improve the performance of young pigs by promoting nutrient digestion, improving jejunal antioxidant capacity, and maintaining the jejunal morphology .
Molecular Mechanism
Benzylic halides, which are similar to benzoic acid derivatives, typically react via an SN2 pathway for primary benzylic halides and an SN1 pathway for secondary and tertiary benzylic halides . These reactions involve the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that benzoic acid can be reduced either by catalytic hydrogenation or with reducing metals in acid .
Dosage Effects in Animal Models
A study on benzoic acid showed that supplementation with 5000 mg/kg improved the performance of young pigs .
Metabolic Pathways
Benzoic acid derivatives can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Transport and Distribution
The partition coefficient of benzoic acid in benzene and water has been studied, which provides some insight into how it might be distributed in different environments .
Subcellular Localization
A study on the enzyme responsible for the biosynthesis of the volatile ester methylbenzoate in snapdragon flowers, which involves a benzoic acid derivative, found that the enzyme is predominantly localized in the conical cells of the inner epidermal layer of snapdragon flower petal lobes .
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Methoxyphenyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of 2-methoxybenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, followed by hydrolysis to yield the desired product.
Another method involves the Grignard reaction, where 2-methoxyphenylmagnesium bromide reacts with carbon dioxide to form the corresponding carboxylic acid. This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(2-Methoxyphenyl)benzoic acid typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high efficiency and cost-effectiveness, with continuous monitoring of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels.
化学反应分析
Types of Reactions
2-(2-Methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: 2-(2-Methoxyphenyl)benzoic acid can be converted to 2-(2-carboxyphenyl)benzoic acid.
Reduction: The reduction of the carboxylic acid group can yield 2-(2-Methoxyphenyl)benzyl alcohol.
Substitution: Various substituted derivatives, such as 2-(2-Methoxy-4-nitrophenyl)benzoic acid, can be formed.
相似化合物的比较
Similar Compounds
- 2-Methoxybenzoic acid
- 2-(2-Hydroxyphenyl)benzoic acid
- 2-(2-Methylphenyl)benzoic acid
Comparison
2-(2-Methoxyphenyl)benzoic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the benzene ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, 2-Methoxybenzoic acid lacks the additional benzene ring, which affects its reactivity and applications. Similarly, 2-(2-Hydroxyphenyl)benzoic acid has a hydroxyl group instead of a methoxy group, leading to different chemical behavior and biological activity.
属性
IUPAC Name |
2-(2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONMCRNZWAMEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294684 | |
| Record name | 2-(2-methoxyphenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17296-28-5 | |
| Record name | 17296-28-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-methoxyphenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17296-28-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique rearrangement occurs in the molecular ion of 2-(2'-methoxyphenyl)benzoic acid during mass spectrometry?
A: Research using electron impact mass spectrometry revealed that the molecular ion of 2-(2'-methoxyphenyl)benzoic acid undergoes a distinctive rearrangement. [, ] This rearrangement, observed at m/z 94 (C6H6O) and m/z 135 (C8H7O2), involves the transfer of a portion of a functional group from one ring to the other. Interestingly, this rearrangement was found to occur specifically in the anti conformation of the molecular ion. []
Q2: How was the rearrangement mechanism in 2-(2'-methoxyphenyl)benzoic acid elucidated using mass spectrometry?
A: To pinpoint the origin of the transferred functional group during rearrangement, researchers employed isotopic labeling. [] Specifically, they substituted a bromine atom for a hydrogen atom on the methoxy-containing ring. Analyzing the fragmentation patterns, particularly at lower electron ionization energies (10 eV), allowed them to trace the bromine atom's presence (or absence) in daughter ions. This labeling strategy provided crucial evidence for proposing a mechanism for the observed rearrangement in the anti conformation of the molecular ion. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




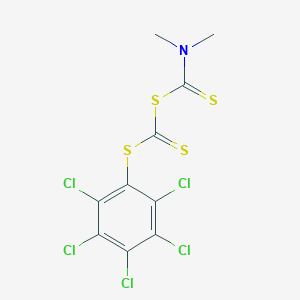
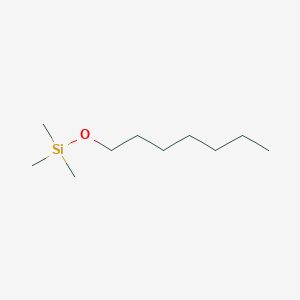
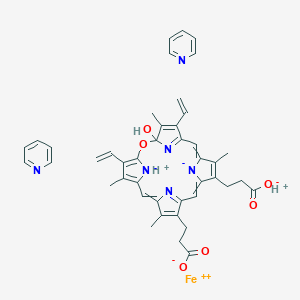
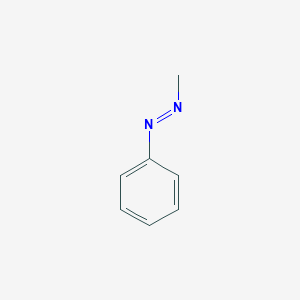
![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)

